tert-Butylamine borane

Catalog No.
S759768
CAS No.
M.F
C4H11BN
M. Wt
83.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butylamine borane

Product Name

tert-Butylamine borane

Molecular Formula

C4H11BN

Molecular Weight

83.95 g/mol

InChI

InChI=1S/C4H11N.B/c1-4(2,3)5;/h5H2,1-3H3;

InChI Key

PVYPHUYXKVVURH-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

[B].CC(C)(C)N

The exact mass of the compound tert-Butylamine borane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

tert-Butylamine borane (TBAB) is a stable, solid amine-borane complex widely utilized as a mild, chemoselective reducing agent in organic synthesis and a specialized reductant in electroless plating [1]. Unlike highly reactive free boranes or moisture-sensitive complex hydrides, TBAB offers a highly favorable handling profile, remaining stable at room temperature and in various solvents, including aqueous and acidic media [2]. Its primary industrial procurement value lies in its ability to perform selective reductive aminations, ketone/aldehyde reductions, and electroless nickel-boron (Ni-B) depositions without the severe toxicity, rapid hydrolysis, or hazardous off-gassing associated with traditional benchmark reagents like sodium cyanoborohydride or uncomplexed borane [2].

Substituting TBAB with generic reducing agents such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) often introduces critical process liabilities, particularly in acidic media where NaBH4 rapidly decomposes with hazardous hydrogen evolution and NaBH3CN risks releasing lethal hydrogen cyanide gas [1]. Furthermore, attempting to substitute TBAB with other amine-boranes, such as dimethylamine borane (DMAB) or N,N-diisopropylethylamine borane (DIPEAB), can compromise downstream material properties. In electroless plating, DMAB alters the deposition potential and yields coatings with inferior etch resistance compared to TBAB [2]. In fine chemical and conservation applications, alternative amine-boranes can leave persistent, foul-smelling amine residues or fail to achieve the specific complexation dynamics driven by the sterically hindered tert-butyl group, resulting in incomplete reductions or product contamination [3].

Enhanced Etch Resistance and Tuned Boron Content in Electroless Nickel Plating

In the formulation of electroless nickel-boron (Ni-B) plating baths, the choice of reducing agent directly dictates the electrochemical deposition behavior and the final coating composition. Comparative studies demonstrate that using TBAB (0.03 M at pH 8) shifts the deposition potential in the negative direction and yields a highly stable Ni-B coating containing 97 wt% Ni and 3 wt% B [1]. In direct contrast, the industry-standard dimethylamine borane (DMAB) yields a coating with 98 wt% Ni and 2 wt% B under similar conditions [1]. Critically, the TBAB-reduced coatings exhibit markedly improved etch resistance when immersed in corrosive electrolytes compared to the DMAB-reduced baselines, directly supporting its selection for high-durability surface engineering [1].

Evidence DimensionCoating composition and electrolyte etch resistance
Target Compound Data97 wt% Ni / 3 wt% B; improved structural integrity in electrolyte
Comparator Or BaselineDMAB (98 wt% Ni / 2 wt% B; inferior etch resistance)
Quantified Difference50% relative increase in boron incorporation (3 wt% vs 2 wt%) with enhanced macroscopic etch resistance
Conditions0.1 M nickel bath, 60°C, pH 8, 0.03 M reducing agent concentration

For metallurgical and electronics procurement, selecting TBAB over DMAB directly extends the operational lifespan of plated components in corrosive environments.

Elimination of Hazardous Hydrogen Evolution in Acidic Pharmaceutical Reductions

During the large-scale process development of pharmaceutical intermediates (such as the dopamine D1 antagonist Sch 39166), the introduction of standard hydride reducing agents into acidic solutions triggers rapid, potentially explosive hydrogen gas evolution [1]. By transitioning to TBAB, process chemists completely eliminated this hazardous off-gassing [1]. Furthermore, TBAB delivered a faster and more complete reduction of the target intermediate compared to alternative hydride reagents, bypassing the need for an intermediate neutralization step [1]. This dual advantage of enhanced kinetic efficiency and strict thermal/gas-evolution control establishes TBAB as a highly practical reductant for acidic process streams.

Evidence DimensionGas evolution and reaction completeness in acidic media
Target Compound DataComplete reduction achieved with no hazardous hydrogen evolution
Comparator Or BaselineStandard hydride reagents (e.g., NaBH4) which cause rapid, hazardous H2 evolution
Quantified DifferenceComplete elimination of hazardous off-gassing while accelerating reaction kinetics
ConditionsAcidic solution reduction during large-scale pharmaceutical synthesis

Procuring TBAB for acidic reductions drastically reduces explosion risks and simplifies reactor design by eliminating the need for extreme gas-venting protocols.

Odorless, High-Efficacy Reduction for Sensitive Material Conservation

In the specialized field of paper and cellulose conservation, reducing agents are required to selectively convert degradation-inducing oxidized functional groups (aldehydes and ketones) back to stable alcohols without damaging the delicate substrate. While several amine-boranes are active, TBAB and ammonia borane (AB) achieve an outstanding treatment effectiveness of 66–88% before aging [1]. However, when compared to other highly active substituted amine-boranes like N,N-diisopropylethylamine borane (DIPEAB), TBAB provides a critical handling advantage: it does not leave an unpleasant residual amine odor on the treated materials [1]. Additionally, TBAB is soluble in both aqueous and organic solutions, allowing for versatile application on water-sensitive graphic media [1].

Evidence DimensionReduction effectiveness and residual odor
Target Compound Data66–88% effectiveness; odorless finish; dual aqueous/organic solubility
Comparator Or BaselineDIPEAB (leaves unpleasant residual odor); Calcium treatments (0% carbonyl reduction)
Quantified DifferenceEquivalent high reduction efficacy to DIPEAB but with complete elimination of foul residual odor
ConditionsAqueous and non-aqueous conservation treatments of oxidized cellulose/paper models

For industrial and cultural heritage conservation, TBAB ensures maximum structural restoration without contaminating the material with persistent, toxic-smelling amine residues.

High-Durability Electroless Ni-B Plating

TBAB is the reductant of choice for formulating advanced electroless nickel plating baths where the final coating must withstand highly corrosive environments. Because it shifts the deposition potential and increases boron incorporation relative to DMAB, it is ideal for manufacturing printed circuit boards, aerospace components, and automotive parts requiring superior etch resistance [1].

Large-Scale Pharmaceutical Reductive Aminations in Acidic Media

In fine chemical and API manufacturing, TBAB is specifically procured to replace sodium borohydride or sodium cyanoborohydride when the reaction must proceed under acidic conditions. Its stability prevents hazardous hydrogen gas evolution, and its strong reducing power ensures complete conversion of imines/enamines to amines without the generation of toxic cyanide byproducts [2].

Selective Carbonyl Reduction in Sensitive Polymeric and Cellulosic Materials

TBAB is highly recommended for the non-destructive reduction of oxidized functional groups in polymers and historical cellulose materials. Its dual solubility in water and organic solvents allows it to be used on moisture-sensitive substrates, while its clean reaction profile ensures no foul-smelling amine residues are left behind, unlike heavier or more complex amine-boranes [3].

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

84.0984545 Da

Monoisotopic Mass

84.0984545 Da

Heavy Atom Count

6

GHS Hazard Statements

Aggregated GHS information provided by 140 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (34.29%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (65.71%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (32.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (66.43%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

7337-45-3

Wikipedia

Borane_tert-butylamine

General Manufacturing Information

Boron, trihydro(2-methyl-2-propanamine)-, (T-4)-: ACTIVE

Dates

Last modified: 08-15-2023

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